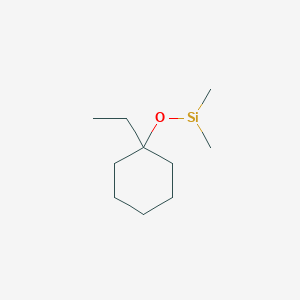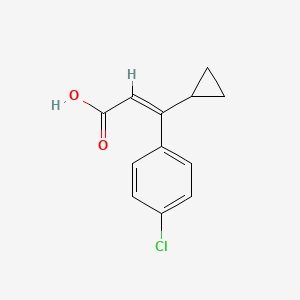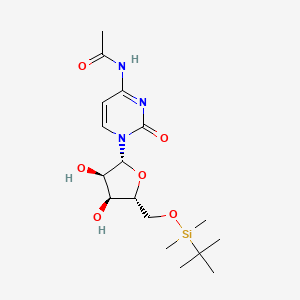
EMDP HCl (2-Ethyl-5-methyl-3,3-diphenylpyrroline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EMDP HCl (2-Ethyl-5-methyl-3,3-diphenylpyrroline) is a hydrochloride salt of a synthetic compound known for its role as a major metabolite of methadone in urine. Methadone is a synthetic opioid used medically as an analgesic and as a maintenance anti-addictive for patients with opioid dependency . The empirical formula of EMDP HCl is C19H21N · HCl, and it has a molecular weight of 299.84 .
Métodos De Preparación
The synthesis of EMDP HCl involves several steps, starting with the preparation of the pyrroline ring. The synthetic route typically includes the following steps:
Formation of the Pyrroline Ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrroline ring.
Introduction of Substituents: Ethyl and methyl groups are introduced at the 2 and 5 positions, respectively, through alkylation reactions.
Addition of Phenyl Groups: Phenyl groups are added to the 3 and 3 positions through Friedel-Crafts alkylation.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Análisis De Reacciones Químicas
EMDP HCl undergoes various chemical reactions, including:
Oxidation: EMDP HCl can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: EMDP HCl can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Hydrolysis: Hydrolysis of EMDP HCl in the presence of water or aqueous acid/base can lead to the breakdown of the compound into its constituent parts
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
EMDP HCl has several scientific research applications, including:
Forensic Analysis: Employed in urine drug testing applications to detect methadone metabolites.
Pharmaceutical Research: Studied for its potential effects and interactions with other drugs, contributing to the understanding of methadone metabolism and its implications in opioid dependency treatment.
Mecanismo De Acción
The mechanism of action of EMDP HCl involves its role as a metabolite of methadone. Methadone exerts its effects by binding to opioid receptors in the brain, mimicking the action of endogenous opioids. EMDP HCl, as a metabolite, is involved in the metabolic pathway of methadone, contributing to its overall pharmacokinetic and pharmacodynamic profile . The molecular targets include mu-opioid receptors, and the pathways involved are related to opioid receptor signaling and metabolism.
Comparación Con Compuestos Similares
EMDP HCl can be compared with other similar compounds such as:
EDDP (2-Ethyl-1,5-dimethyl-3,3-diphenylpyrroline): Another major metabolite of methadone, differing in the position of the methyl group.
Methadone: The parent compound, a synthetic opioid used for pain management and opioid dependency treatment.
Norbuprenorphine: A metabolite of buprenorphine, another opioid used in dependency treatment.
The uniqueness of EMDP HCl lies in its specific structure and role as a methadone metabolite, providing insights into methadone’s metabolic pathways and its implications in clinical and forensic settings.
Propiedades
Número CAS |
102177-19-5 |
|---|---|
Fórmula molecular |
C16H21NO2 |
Peso molecular |
0 |
Sinónimos |
EMDP HCl (2-Ethyl-5-methyl-3,3-diphenylpyrroline) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(3aS,4R,5aS,6S,9aR,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl] 2-methylprop-2-enoate](/img/structure/B1180723.png)

